1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,6-dichlorophenyl)azetidine-3-carboxamide
Description
This compound is a structurally complex small molecule featuring a pyrimidine core substituted with a pyrazole moiety, an azetidine ring, and a dichlorophenyl carboxamide group. The 2,6-dichlorophenyl group is a common pharmacophore in bioactive molecules, often contributing to hydrophobic interactions or metabolic stability .
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N6O/c18-12-3-1-4-13(19)16(12)23-17(26)11-8-24(9-11)14-7-15(21-10-20-14)25-6-2-5-22-25/h1-7,10-11H,8-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLCEDJDPKEAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,6-dichlorophenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolyl-pyrimidine core: This can be achieved through the reaction of a pyrazole derivative with a pyrimidine precursor under suitable conditions, such as using a base and a solvent like dimethylformamide (DMF).
Introduction of the azetidine ring: The azetidine ring can be introduced via cyclization reactions involving appropriate starting materials.
Attachment of the carboxamide group: The final step often involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,6-dichlorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,6-dichlorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence lists several compounds with partial structural or functional group similarities. Below is a comparative analysis based on shared motifs:
Table 1: Key Structural Features and Hypothesized Differences
Key Observations :
Azetidine vs. Morpholine/Acetamide Groups :
- The azetidine in the target compound provides a smaller, more rigid scaffold compared to morpholine (a six-membered ring in 6-(1H-indazol-6-yl)-N-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine ). This may improve target binding precision but reduce solubility .
- The carboxamide group in the target compound is more hydrolytically stable than the ethyl carbamate in Ethyl N-{[2-(2,6-dichlorophenyl)acety]carbamimidoyl}carbamate , which might act as a prodrug .
However, its placement on a pyrimidine-pyrazole core (target compound) versus an acetyl-carbamimidoyl scaffold (ethyl carbamate compound) could lead to divergent biological activities .
Heterocyclic Diversity: The pyrimidine-pyrazole core in the target compound is distinct from the indole-quinoline system in 2-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide. Pyrimidine derivatives are often kinase inhibitors, whereas quinoline-based compounds may target DNA or topoisomerases .
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,6-dichlorophenyl)azetidine-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.24 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an azetidine carboxamide group, which are critical for its biological activity.
Table 1: Chemical Identifiers
| Identifier Type | Identifier Value |
|---|---|
| CAS Number | Not available |
| InChI | InChI=1S/C17H15Cl2N5O/c18-14-10-11(15(20)22)13(19)21-17(14)23-16(24)12(8-9-12)7-6-5/h10,12H,5-9H2,1-4H3,(H,20,22) |
| SMILES | Clc1ccc(cc1Cl)Nc2ncn(c2=O)c3cc(nc3=O)C(=O)N4CCN(C4=C(C(=O)N(C(=O)C(=O)c5ccccc5)C(=O)c6ccccc6))C(=O)c7ccccc7 |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target molecule have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor progression.
A study highlighted the effectiveness of a related pyrazole compound in inhibiting BRAF(V600E), which is a common mutation in melanoma. The compound demonstrated an IC50 value in the low micromolar range, indicating potent antitumor activity against resistant cancer cells .
Anti-inflammatory Effects
In addition to its antitumor potential, the compound has been evaluated for anti-inflammatory activities. Pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : The compound may inhibit key signaling pathways by acting on specific kinases involved in cell proliferation and survival.
- Modulation of Immune Responses : By affecting cytokine production, it may help modulate immune responses in inflammatory conditions.
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study used various cell lines including A375 (melanoma), MCF7 (breast cancer), and HCT116 (colon cancer). The results showed significant reductions in cell viability at concentrations as low as 10 μM .
Case Study 2: Anti-inflammatory Activity
In a preclinical model of acute inflammation induced by lipopolysaccharide (LPS), the compound exhibited a marked reduction in edema and inflammatory markers. This was assessed through histological analysis and measurement of cytokine levels in serum samples .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,6-dichlorophenyl)azetidine-3-carboxamide?
- Methodology : Use a stepwise coupling approach. First, synthesize the pyrimidine-pyrazole core via nucleophilic aromatic substitution (e.g., substituting a chloro group on pyrimidine with pyrazole). Next, couple the azetidine-3-carboxamide moiety using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt). Monitor reaction progress via TLC or LCMS to optimize stoichiometry and reaction time. Purify intermediates via column chromatography, and validate purity (>95%) using HPLC and H NMR .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodology : Employ a combination of:
- H/C NMR : Assign peaks for pyrimidine (δ 8.6–9.0 ppm), pyrazole (δ 6.6–7.8 ppm), and azetidine (δ 3.8–4.2 ppm) .
- LCMS/HRMS : Confirm molecular ion ([M+H]) and rule out side products.
- X-ray crystallography : Resolve stereochemical ambiguities in the azetidine ring or substituent orientation .
Q. How can solubility challenges in biological assays be addressed?
- Methodology : Test co-solvents (e.g., DMSO, PEG-400) at <1% v/v to avoid cytotoxicity. For in vitro studies, prepare stock solutions in DMSO and dilute in assay buffer. For in vivo studies, use cyclodextrin-based formulations or lipid nanoparticles to enhance bioavailability .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. off-target effects)?
- Methodology :
- Target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify primary targets.
- CRISPR/Cas9 knockout models : Validate target engagement in cellular assays.
- Metabolomic profiling : Compare treated vs. control cells to detect off-target metabolic perturbations .
Q. What computational strategies are effective for predicting SAR of pyrimidine-pyrazole-azetidine hybrids?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize substituents at the pyrimidine 4-position for steric/electronic optimization.
- QSAR modeling : Train models on datasets with substituent variations (e.g., dichlorophenyl vs. fluorophenyl analogs) to predict IC values .
Q. How can researchers validate the role of the 2,6-dichlorophenyl group in target binding?
- Methodology :
- Synthetic analogs : Replace the dichlorophenyl group with electron-deficient (e.g., 2,6-difluorophenyl) or bulky (e.g., naphthyl) groups.
- SPR/BLI assays : Measure binding kinetics (K, k/k) to quantify substituent effects.
- Cryo-EM/X-ray : Resolve ligand-protein complexes to identify halogen-bonding interactions .
Q. What strategies mitigate metabolic instability of the azetidine ring in vivo?
- Methodology :
- Isotope labeling : Use C-labeled azetidine to track metabolic pathways via mass spectrometry.
- Prodrug design : Introduce hydrolyzable esters at the azetidine’s 3-carboxamide to delay hepatic clearance .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Methodology :
- Dose-response normalization : Use Hill equation fitting to compare EC values across cell lines (e.g., NCI-60 panel).
- ABC transporter assays : Test whether efflux pumps (e.g., P-gp) reduce intracellular drug accumulation in resistant lines .
Q. Why do solubility predictions (LogP vs. experimental) diverge for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
